![molecular formula C30H27N3O2S2 B15084508 (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 381167-83-5](/img/structure/B15084508.png)
(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents that may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:
Formation of Thiosemicarbazone: Reacting a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.
Substitution Reactions: Introducing the phenylethyl and pyrazolyl substituents through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the thioxo group or the pyrazolyl ring, potentially yielding thiols or reduced pyrazoles.
Substitution: The phenyl and pyrazolyl rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds under anhydrous conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for therapeutic properties against various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the pyrazolyl and phenylethyl substituents could enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents in the compound may result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the propoxyphenyl group, for instance, could influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
381167-83-5 |
|---|---|
Fórmula molecular |
C30H27N3O2S2 |
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
(5Z)-3-(1-phenylethyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-3-18-35-26-16-14-23(15-17-26)28-24(20-32(31-28)25-12-8-5-9-13-25)19-27-29(34)33(30(36)37-27)21(2)22-10-6-4-7-11-22/h4-17,19-21H,3,18H2,1-2H3/b27-19- |
Clave InChI |
QBVDCEQGBWUZNQ-DIBXZPPDSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-isobutylphenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084425.png)
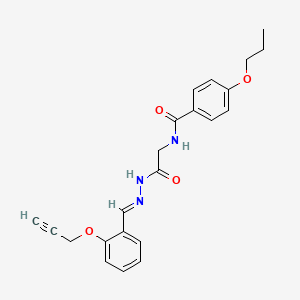
![2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanedioic acid](/img/structure/B15084431.png)
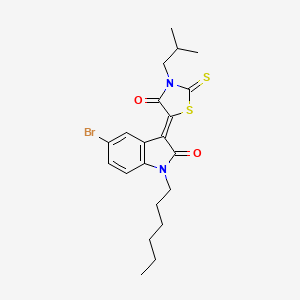
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084464.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)
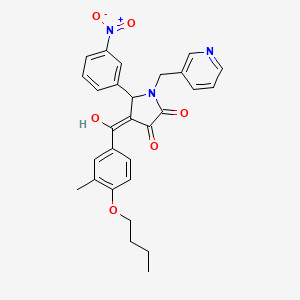
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15084483.png)
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15084495.png)
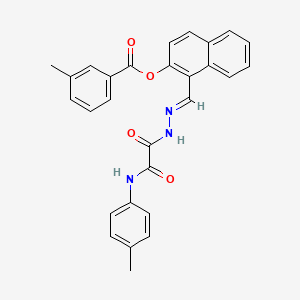
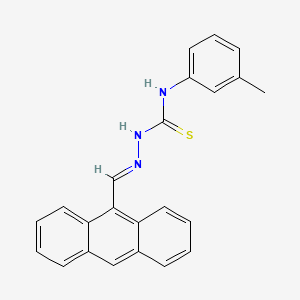
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B15084511.png)
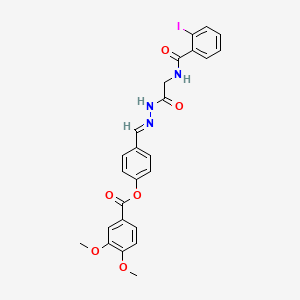
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084522.png)
